molecular formula C8H9BrO3S B1347324 Methyl 4-(bromomethyl)benzenesulfonate CAS No. 89980-97-2

Methyl 4-(bromomethyl)benzenesulfonate

Cat. No. B1347324
CAS RN: 89980-97-2
M. Wt: 265.13 g/mol
InChI Key: TUEHDSOVAWDGMK-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)benzenesulfonate is a chemical compound with the molecular formula C8H9BrO3S . It has a molecular weight of 265.13 . It is a white solid and is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for Methyl 4-(bromomethyl)benzenesulfonate is 1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

Methyl 4-(bromomethyl)benzenesulfonate is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Nonlinear Optics and Crystal Structures

Methyl 4-(bromomethyl)benzenesulfonate has been utilized in the preparation of various ionic salts for applications in nonlinear optics. A study by Anwar et al. (2000) demonstrated the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts, where the derivatives of methyl benzenesulfonates were used. These salts were crystallized into noncentrosymmetric structures, which are significant for second-harmonic generation in nonlinear optical applications (Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000).

Crystal Structure Synthesis

Lu Zhen-huang (2009) synthesized phenyl 4-methyl-3-nitro-benzenesulfonate, starting from 4-methyl-phenol. The crystal structure of this compound was studied, indicating the versatility of methyl benzenesulfonates in crystallography (Lu Zhen-huang, 2009).

Antagonists for HIV-1 Infection

Research into methylbenzenesulfonamide derivatives, which include methyl 4-(bromomethyl)benzenesulfonates, has shown potential in the development of small molecular antagonists for HIV-1 infection prevention. Cheng De-ju (2015) discussed the preparation of compounds containing pyridine, benzenesulfonyl, and bromine atoms for targeting in HIV-1 prevention (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Solid-State Ionics

J. Roziere et al. (2001) studied the grafting of (4-bromomethyl)benzenesulfonate onto polybenzimidazole, leading to a proton exchange polymer with variable degrees of sulfonation. This research highlights the use of methyl 4-(bromomethyl)benzenesulfonate in developing advanced materials with specific ionic properties (J. Roziere, Deborah J. Jones, M. Marrony, Xavier Glipa, B. Mula, 2001).

Photobromination in Organic Chemistry

S. Futamura and Z. Zong (1992) investigated the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide, highlighting the importance of methyl 4-(bromomethyl)benzenesulfonate in organic synthesis. Their study demonstrated the effectiveness of this method in producing bis(bromomethyl)arenes and (bromomethyl)methylarenes (S. Futamura, Z. Zong, 1992).

Applications in Drug Synthesis

S. Itsuno et al. (2014) prepared various kinds of 4-(bromomethyl)benzenesulfonamides as quaternization reagents for cinchonidine. These compounds showed high enantioselective catalytic activity in asymmetric benzylation reactions, important for synthesizing phenylalanine derivatives in drug development (S. Itsuno, S. Yamamoto, S. Takata, 2014).

Nanomolar Activity Against Cancer Cell Lines

R. Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate, demonstrating its potent anti-cancer activity against breast cancer cell lines. This study showcases the potential of methyl 4-(bromomethyl)benzenesulfonate derivatives in cancer treatment (R. Prasetiawati, Syahrul Hidayat, A. Zamri, M. Muchtaridi, 2022).

Safety And Hazards

Methyl 4-(bromomethyl)benzenesulfonate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(bromomethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEHDSOVAWDGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290101
Record name methyl 4-(bromomethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)benzenesulfonate

CAS RN

89980-97-2
Record name NSC66554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(bromomethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Cantillo, O de Frutos, JA Rincon… - The Journal of …, 2014 - ACS Publications
A continuous-flow protocol for the bromination of benzylic compounds with N-bromosuccinimide (NBS) is presented. The radical reactions were activated with a readily available …
Number of citations: 104 pubs.acs.org
HS Soo, A Agiral, A Bachmeier… - Journal of the American …, 2012 - ACS Publications
Tight control of charge transport from a visible light sensitizer to a metal oxide nanoparticle catalyst for water oxidation is a critical requirement for developing efficient artificial …
Number of citations: 61 pubs.acs.org
JC PARHAM II - 1963 - search.proquest.com
Previously It was demonstrated that 2-dioxolanyl-pyridine (I) could be employed as an Intermediate In the synthesis of acrldlzlnlum salts by acid-catalyzed cyclo-dehydratlon. An …
Number of citations: 0 search.proquest.com

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